ethyl ({1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}amino)(oxo)acetate
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Overview
Description
ETHYL 2-({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE is a complex organic compound that features a pyrazole ring, an ethyl group, and a phenethylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with phenethyl isocyanate to introduce the phenethylamino carbonyl group. The final step involves the esterification of the resulting compound with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or esters.
Scientific Research Applications
ETHYL 2-({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE involves its interaction with specific molecular targets. The phenethylamino carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-({1-ETHYL-3-[(PHENYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE
- ETHYL 2-({1-ETHYL-3-[(BENZYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE
Uniqueness
ETHYL 2-({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)-2-OXOACETATE is unique due to the presence of the phenethylamino carbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C18H22N4O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[[1-ethyl-3-(2-phenylethylcarbamoyl)pyrazol-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C18H22N4O4/c1-3-22-12-14(20-17(24)18(25)26-4-2)15(21-22)16(23)19-11-10-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
YXZJIHPMILIVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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